molecular formula C14H12ClNO4S B6411125 4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1262010-41-2

4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411125
CAS No.: 1262010-41-2
M. Wt: 325.8 g/mol
InChI Key: ZIJCXUGUUAFHJN-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with a complex structure that includes a chloro group, a benzoic acid moiety, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps. One common method starts with the chlorination of a suitable benzoic acid derivative, followed by the introduction of the methylsulfonylamino group through sulfonation and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction times and improve safety. The use of automated systems for precise control of reaction parameters is also common. Solvent recovery and recycling are important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl group, resulting in different products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a range of substituted benzoic acids.

Scientific Research Applications

4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary but often include key signaling or metabolic routes within cells.

Comparison with Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 4-Chloro-3-methylphenylsulfonamide
  • 4-Chloro-3-(methylsulfonyl)benzoic acid

Comparison: 4-Chloro-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both the chloro and methylsulfonylamino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-3-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-8-10(14(17)18)5-6-13(12)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJCXUGUUAFHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692083
Record name 6-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-41-2
Record name 6-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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